Cas no 3466-09-9 ( )

structure
Chemische und physikalische Eigenschaften
Namen und Kennungen
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- 7,8-Didehydrorotenone; 6a,12a-dehydrorotenone; (2R)-2-Isopropenyl-8,9-dimethoxy-1,2-dihydro[1]benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(12H)-one; (R)-1,2-Dihydro-8,9-dimethoxy-2-(1-methylethenyl)-[1]benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(12H)-one; (R)-2-isopropenyl-8,9-dimethoxy-1,2-dihydro-12H-chromeno[3,4-b]furo[2,3-h]chromen-6-one; (R)-2-Isopropenyl-8,9-dimethoxy-1,2-dihydro-12H-chromeno[3,4-b]furo[2,3-h]chromen-6-on; Dehydr
- (1)Benzopyrano(3,4-b)furo(2,3-h)(1)benzopyran-6(12H)-one, 1,2-dihydro-2-alpha-isopropyl-8,9-dimethoxy-
- Rotenone, 7,8-didehydro-
- (1)Benzopyrano(3,4-b)furo(2,3-h)(1)benzopyran-6(12H)-one, 1,2-dihydro-8,9-dimethoxy-2-(1-methylethenyl)-, (R)-
- NSC-194812
- Rotenone, didehydro-
- 6a,12a-Dehydrorotenone
- 7FPD8FYQ76
- NSC 194812
- (1)Benzopyrano(3,4-b)furo(2,3-h)(1)benzopyran-6(12H)-one, 1,2-dihydro-8,9-dimethoxy-2-(1-methylethenyl)-, (2R)-
- CHEMBL7940
- AKOS040746743
- 7,8-Didehydrorotenone
- BSPBio_002411
- 3466-09-9
- CHEBI:110163
- Dehydrorotenone
- KBioGR_002219
- KBio1_001147
- 1,2-dihydro-8,9-dimethoxy-2-(1-methylethenyl)[1] benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(12h)one
- CCG-38496
- KBio2_001167
- SR-05000002637
- Spectrum4_001520
- SPECTRUM201154
- Q27189544
- NCGC00095794-03
- CHEMBL3039287
- LMPK12060062
- 16,17-dimethoxy-6-prop-1-en-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),3(11),4(8),9,14,16,18-heptaen-12-one
- Spectrum3_000686
- NCGC00095794-02
- Spectrum_000687
- SCHEMBL4284934
- BRD-A84913188-001-02-0
- Spectrum2_001930
- (2R)-2-Isopropenyl-8,9-dimethoxy-1,2-dihydro[1]benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(12H)-one
- KBio2_006303
- (2r)-8,9-dimethoxy-2-(prop-1-en-2-yl)-1,2-dihydrochromeno[3,4-b]furo[2,3-h]chromen-6(12h)-one
- BRD-A84913188-001-03-8
- KBio2_003735
- NSC194812
- KBio3_001631
- NCGC00095794-01
- KBioSS_001167
- SR-05000002637-1
- Spectrum5_000319
- SPBio_001939
- Didehydrorotenone
- DivK1c_006203
- LSM-21590
- SpecPlus_000107
-
-
- Inchi: InChI=1S/C23H20O6/c1-11(2)16-8-14-15(28-16)6-5-12-22(24)21-13-7-18(25-3)19(26-4)9-17(13)27-10-20(21)29-23(12)14/h5-7,9,16H,1,8,10H2,2-4H3
- InChI-Schlüssel: GFERNZCCTZEIET-UHFFFAOYSA-N
- Lächelt: CC(=C)C1CC2=C(O1)C=CC3=C2OC4=C(C3=O)C5=CC(=C(C=C5OC4)OC)OC
Berechnete Eigenschaften
- Genaue Masse: 392.126
- Monoisotopenmasse: 392.12598835g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 29
- Anzahl drehbarer Bindungen: 3
- Komplexität: 729
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topologische Polaroberfläche: 63.2Ų
Experimentelle Eigenschaften
- PSA: 63.22
- LogP: 4.24920
Verwandte Literatur
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1. 555. Some chemistry of the B/C-ring system of rotenoidsL. Crombie,P. J. Godin,D. A. Whiting,K. S. Siddalingaiah J. Chem. Soc. 1961 2876
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2. 122. Experiments on the synthesis of rotenone and its derivatives. Part III. The dehydrorotenone nucleusAlexander Robertson J. Chem. Soc. 1933 489
-
Nigel C. Veitch Nat. Prod. Rep. 2013 30 988
-
4. 106. The action of alkali on rotenone and related substancesR. S. Cahn,R. F. Phipers,J. J. Boam J. Chem. Soc. 1938 513
-
5. 181. Experiments on the synthesis of rotenone and its derivatives. Part II. The synthesis of rissic acid and of derric acid, and the constitution of rotenone, deguelin, and tephrosinAlexander Robertson J. Chem. Soc. 1932 1380
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